molecular formula C20H19N3O4S B4056799 N-(2-methoxy-4-{[(4-methylphenyl)amino]sulfonyl}phenyl)nicotinamide

N-(2-methoxy-4-{[(4-methylphenyl)amino]sulfonyl}phenyl)nicotinamide

Cat. No.: B4056799
M. Wt: 397.4 g/mol
InChI Key: NYUYDECURWAJPX-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-{[(4-methylphenyl)amino]sulfonyl}phenyl)nicotinamide is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.10962727 g/mol and the complexity rating of the compound is 613. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Azo Dye Reduction

N-(2-methoxy-4-{[(4-methylphenyl)amino]sulfonyl}phenyl)nicotinamide, due to its structural similarity to nicotinamide derivatives, may find applications in the non-enzymatic reduction of azo dyes. Research has shown that nicotinamide adenine dinucleotide (NADH) can reduce a variety of azo dyes to aromatic amines, a process that could potentially be influenced by similar compounds. This reduction is pH-dependent and increases with decreasing pH, suggesting a potential role in microbial degradation and mammalian metabolism of azo dyes (Nam & Renganathan, 2000).

Antitumor Applications

Compounds from sulfonamide-focused libraries, including those structurally related to this compound, have been evaluated for their antitumor properties. Specifically, N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and its analogs have shown promising results as potent cell cycle inhibitors in cell-based antitumor screens. These findings highlight the potential of such compounds in cancer treatment, particularly as they disrupt tubulin polymerization and cause cell cycle arrest in various cancer cell lines (Owa et al., 2002).

Corrosion Inhibition

Nicotinamide derivatives, including those related to this compound, have been synthesized and shown to exhibit corrosion inhibition effects on mild steel in acidic environments. These compounds act as mixed-type corrosion inhibitors by suppressing both anodic and cathodic processes. This suggests a potential application in protecting metals from corrosion, particularly in industries where steel is exposed to harsh chemical environments (Chakravarthy et al., 2014).

Erythroid Differentiation Induction

Nicotinamide and its analogues have been explored for their ability to induce differentiation of murine erythroleukemia cells. Certain nicotinamide derivatives are highly effective in inducing hemoglobin synthesis in these cells, suggesting a potential research application in studying blood cell differentiation and possibly in therapeutic interventions for blood disorders. This action highlights the broader biological activity of nicotinamide derivatives and their potential utility in medical research (Terada et al., 1979).

Microbial Degradation of Sulfonamides

The structural similarity of this compound to other sulfonamides suggests potential applications in studying microbial degradation pathways. Research on Microbacterium sp. BR1 demonstrated an unusual degradation pathway for sulfamethoxazole, involving ipso-hydroxylation followed by fragmentation, which could also apply to related compounds. This insight into microbial metabolism can inform environmental remediation strategies for the removal of sulfonamide antibiotics from ecosystems (Ricken et al., 2013).

Properties

IUPAC Name

N-[2-methoxy-4-[(4-methylphenyl)sulfamoyl]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-14-5-7-16(8-6-14)23-28(25,26)17-9-10-18(19(12-17)27-2)22-20(24)15-4-3-11-21-13-15/h3-13,23H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUYDECURWAJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)NC(=O)C3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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